(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

CAS No.:

Cat. No.: VC17253551

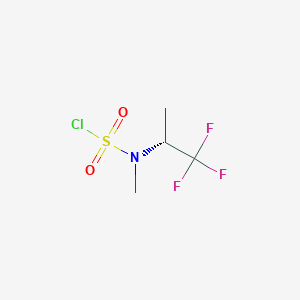

Molecular Formula: C4H7ClF3NO2S

Molecular Weight: 225.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7ClF3NO2S |

|---|---|

| Molecular Weight | 225.62 g/mol |

| IUPAC Name | N-methyl-N-[(2R)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |

| Standard InChI | InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m1/s1 |

| Standard InChI Key | XGJHAAXYPJTPDR-GSVOUGTGSA-N |

| Isomeric SMILES | C[C@H](C(F)(F)F)N(C)S(=O)(=O)Cl |

| Canonical SMILES | CC(C(F)(F)F)N(C)S(=O)(=O)Cl |

Introduction

(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a complex organic compound that has garnered significant attention in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center, which contribute to its unique properties and reactivity.

Key Characteristics:

-

Molecular Formula: C₄H₇ClF₃NO₂S

-

Molecular Weight: 225.62 g/mol

-

CAS Number: 1389310-04-6

Synthesis of (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

The synthesis of this compound typically involves the reaction of (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine with chlorosulfonic acid under controlled conditions. This process requires careful monitoring to avoid decomposition or unwanted side reactions.

Synthesis Steps:

-

Starting Material Preparation: (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine is prepared as the starting material.

-

Reaction with Chlorosulfonic Acid: The amine reacts with chlorosulfonic acid to form the sulfamoyl chloride group.

-

Purification: The product is purified to ensure high purity and yield.

Reactivity with Nucleophiles:

-

Amines: Reacts with amines to form sulfonamides.

-

Alcohols: Reacts with alcohols to form sulfonates.

Applications

This compound's multifaceted applications highlight its significance in both academic research and industrial processes.

Applications Overview:

-

Medicinal Chemistry: Used in drug development due to its ability to form stable bonds with biological molecules.

-

Materials Science: Utilized in the synthesis of novel materials with specific properties.

Research Findings and Future Directions

Research on (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is ongoing, with a focus on its applications in medicinal chemistry and materials science. The compound's unique reactivity and properties make it a promising candidate for developing new drugs and materials.

Future Research Directions:

-

Drug Development: Investigating its potential in forming stable bonds with biological molecules for targeted therapies.

-

Materials Synthesis: Exploring its role in creating materials with specific chemical and physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume